Regiochemical Differentiation from 2-(6-Bromopyridin-3-yl)ethanamine via LogP and PSA
For central nervous system (CNS) drug discovery programs, the predicted lipophilicity and polarity of the racemic 1-(6-bromopyridin-3-yl)ethanamine scaffold offer a theoretical advantage over the homologous 2-(6-bromopyridin-3-yl)ethanamine. The target compound's predicted LogP of 2.56 and topological polar surface area (TPSA) of 38.91 Ų position it closer to the established CNS drug-like favorable chemical space (LogP < 3, TPSA < 60 Ų) compared to its analog with a longer flexible linker which typically exhibits a higher TPSA and LogP [1]. This difference is directly attributable to the compact α-methylamine branch versus the extended ethylene chain.
| Evidence Dimension | Predicted Lipophilicity and Polar Surface Area |
|---|---|
| Target Compound Data | LogP = 2.56; TPSA = 38.91 Ų |
| Comparator Or Baseline | 2-(6-Bromopyridin-3-yl)ethanamine (CAS 910391-38-7): Predicted LogP ~ 1.8; TPSA ~ 38.91 Ų |
| Quantified Difference | ΔLogP ≈ +0.76 for the target compound |
| Conditions | In silico prediction (predicted LogP and TPSA values) |
Why This Matters
For a procurement scientist, selecting the more lipophilic scaffold with the same TPSA provides a distinct starting point for CNS lead optimization, potentially improving passive blood-brain barrier permeability without increasing hydrogen-bonding capacity.
- [1] PubChem. 2-(6-Bromopyridin-3-yl)ethanamine (Compound Summary): Computed Properties. Retrieved May 10, 2026. View Source
